Home > Products > Screening Compounds P99975 > Dihydroxy Etravirine
Dihydroxy Etravirine - 1246818-67-6

Dihydroxy Etravirine

Catalog Number: EVT-1477670
CAS Number: 1246818-67-6
Molecular Formula: C20H15BrN6O3
Molecular Weight: 467.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A derivative of Etravirine. Etravirine is a non-nucleoside reverse transcriptase inhibitor.

Etravirine (ETR)

Compound Description: Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. [] It is primarily metabolized by CYP2C19 and CYP3A4. [] Etravirine is known to induce CYP3A4 expression via the pregnane X receptor (PXR). []

Relevance: Etravirine is the parent compound of Dihydroxy Etravirine. Dihydroxy Etravirine is formed through the dimethyldihydroxylation of the dimethylbenzonitrile moiety of Etravirine. []

Monohydroxy Etravirine

Compound Description: Monohydroxy Etravirine refers to the monomethylhydroxylated metabolites of Etravirine. The major metabolite is primarily produced by CYP2C19, while minor metabolites are formed by CYP3A4. [] A CYP3A4-dependent monohydroxylated product can be further glucuronidated by UGT1A3 and UGT1A8. []

Relevance: Monohydroxy Etravirine is an intermediate metabolite in the formation of Dihydroxy Etravirine from Etravirine. Further hydroxylation of Monohydroxy Etravirine by CYP2C19 leads to the formation of Dihydroxy Etravirine. []

Rilpivirine

Compound Description: Rilpivirine is another second-generation NNRTI used in HIV-1 treatment. [, ] Like Dihydroxy Etravirine, Rilpivirine also exhibits reduced susceptibility to HIV-1 strains carrying the E138K reverse transcriptase mutation. []

Relevance: Rilpivirine shares a similar chemical structure and mechanism of action with Etravirine, the parent compound of Dihydroxy Etravirine. [] They belong to the same class of drugs (NNRTIs) and target the same viral enzyme, reverse transcriptase. Both Rilpivirine and Etravirine select for the E138K resistance mutation in HIV-1. []

Overview

Dihydroxy Etravirine is a derivative of Etravirine, which is classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections. This compound plays a significant role in antiretroviral therapy, particularly for patients with drug-resistant HIV strains. Dihydroxy Etravirine exhibits enhanced efficacy and stability compared to its parent compound, making it a subject of interest in pharmacological research.

Source

Dihydroxy Etravirine is synthesized through various chemical processes involving the modification of Etravirine. The synthesis typically starts from halogenated pyridines or 4-guanidinobenzonitrile, utilizing advanced organic chemistry techniques to achieve the desired hydroxylation at specific positions on the molecular structure .

Classification

Dihydroxy Etravirine falls under the category of antiviral agents, specifically targeting HIV-1 by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. Its classification as a non-nucleoside reverse transcriptase inhibitor allows it to bind to the enzyme at sites distinct from the active site, providing a mechanism to overcome some forms of drug resistance seen in HIV therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dihydroxy Etravirine involves several key steps:

  1. Starting Materials: The synthesis begins with halogenated pyridines or 4-guanidinobenzonitrile as starting materials.
  2. Reagents and Conditions: Various reagents such as bases and solvents are used under controlled conditions to facilitate hydroxylation reactions. For instance, sodium hydroxide or potassium carbonate may be used as bases, while solvents like dimethyl sulfoxide or acetonitrile provide an appropriate medium for reaction.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify Dihydroxy Etravirine from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of Dihydroxy Etravirine can be described by its chemical formula C20H21N3O3C_{20}H_{21}N_{3}O_{3}. It features a complex arrangement that includes:

  • Aromatic Rings: The compound contains multiple aromatic rings contributing to its stability and interaction with biological targets.
  • Hydroxyl Groups: The presence of two hydroxyl groups (-OH) enhances solubility and reactivity.

Data from crystallographic studies reveal that Dihydroxy Etravirine binds effectively within the reverse transcriptase enzyme's binding pocket, which is crucial for its inhibitory action against HIV-1 .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroxy Etravirine undergoes various chemical reactions that are important for its biological activity:

  1. Hydroxylation Reactions: These reactions introduce hydroxyl groups into the molecular structure, increasing hydrophilicity.
  2. Metabolism: In vivo studies indicate that Dihydroxy Etravirine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C19, leading to further hydroxylated metabolites that retain antiviral activity .
  3. Stability Studies: Chemical stability assessments reveal that Dihydroxy Etravirine maintains its structure under physiological conditions, which is essential for therapeutic efficacy.
Mechanism of Action

Process and Data

Dihydroxy Etravirine exerts its antiviral effects primarily through the inhibition of reverse transcriptase:

  • Binding Site: It binds non-competitively to a site on the reverse transcriptase enzyme that is distinct from the active site. This binding prevents the enzyme from converting viral RNA into DNA, thereby halting viral replication.
  • Resistance Profile: The structural modifications in Dihydroxy Etravirine allow it to maintain efficacy against certain resistant strains of HIV-1 that may not respond to other NNRTIs .

Quantitative data indicate that Dihydroxy Etravirine has a significantly lower IC50 value compared to other NNRTIs, suggesting higher potency against HIV-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroxy Etravirine exhibits several notable physical and chemical properties:

  • Solubility: It is freely soluble in dimethyl sulfoxide and slightly soluble in organic solvents like ethanol, indicating favorable characteristics for formulation development.
  • Stability: The compound demonstrates good stability under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Preliminary data suggest a melting point range that indicates solid-state stability suitable for pharmaceutical formulations.

These properties are essential for ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Dihydroxy Etravirine has several applications in scientific research and clinical practice:

  1. Antiviral Therapy: It is primarily used in treating HIV-1 infections, especially in patients with resistance to first-line therapies.
  2. Research Tool: Its unique mechanism allows it to be utilized in research settings to study viral replication processes and resistance mechanisms.
  3. Formulation Development: Ongoing studies focus on optimizing formulations for improved bioavailability and patient compliance.
Chemical Identity and Structural Characterization of Dihydroxy Etravirine

Systematic Nomenclature and Molecular Formula Analysis

Dihydroxy Etravirine is a pharmacologically significant metabolite of the antiretroviral drug Etravirine (Intelence®). Its systematic IUPAC name is 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile [5] [6]. The compound has a molecular formula of C₂₀H₁₅BrN₆O₃ and a molecular weight of 467.28 g/mol [5]. This formula represents the addition of two oxygen atoms and two hydrogen atoms compared to the parent Etravirine (C₂₀H₁₅BrN₆O, MW 435.28 g/mol), consistent with bis-hydroxylation [4] [9].

The structural modifications occur at the 3,5-dimethylbenzonitrile moiety of Etravirine, where methyl (-CH₃) groups are oxidized to hydroxymethyl (-CH₂OH) substituents. This transformation significantly alters the molecule’s polarity and hydrogen-bonding capacity, impacting its physicochemical behavior and metabolic fate [2] [6].

Table 1: Key Identifiers of Dihydroxy Etravirine

PropertyValue
Systematic Name4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile
CAS Registry Number1246818-67-6
Molecular FormulaC₂₀H₁₅BrN₆O₃
Molecular Weight467.28 g/mol
SMILES NotationBrC₁=C(N)N=C(NC₂=CC=C(C#N)C=C₂)N=C₁OC(C(CO)=CC(C#N)=C₃)=C₃CO
Key SynonymsDihydroxy Etravirine; Etravirine Dihydroxy Metabolite

Structural Elucidation via Spectroscopic Methods (NMR, MS, IR)

Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) of Dihydroxy Etravirine shows a characteristic [M+H]⁺ peak at m/z 468.28, consistent with its molecular weight. Tandem MS/MS fragmentation reveals diagnostic ions at m/z 451.28 (loss of OH) and m/z 325.18 (cleavage of the pyrimidine-phenoxy bond), confirming the site of hydroxylation [2]. The presence of bromine induces a distinctive A+2 isotope pattern in the mass spectrum, aiding identification [10].

Nuclear Magnetic Resonance (NMR):¹³C NMR analysis confirms hydroxylation via characteristic chemical shifts of the benzylic carbons (δC 58.5 ppm for -CH₂OH) and the absence of methyl group signals (δC ~20 ppm in Etravirine). Key signals include:

  • Aromatic C-Br carbon: δC 109.2 ppm
  • Nitrile carbons (Ar-CN): δC 118.7 ppm and 119.3 ppm
  • Pyrimidine C₆ (aminocarbon): δC 158.4 ppm [6] [10].

¹H NMR spectra exhibit doublets for the hydroxymethyl protons (δH 4.65 ppm, J = 5.8 Hz) and the absence of methyl singlets (~δH 2.30 ppm in Etravirine). The aromatic region shows distinct patterns due to reduced symmetry compared to the parent compound [10].

Infrared Spectroscopy (IR):IR spectra display broad O-H stretches at 3300–3400 cm⁻¹, aliphatic C-H stretches at 2920 cm⁻¹, and sharp nitrile (C≡N) absorptions at 2225 cm⁻¹. The absence of methyl deformation bands (~1375 cm⁻¹) further differentiates it from Etravirine [6].

Comparative Analysis with Parent Compound (Etravirine) and Analogues

Dihydroxy Etravirine is a primary oxidative metabolite generated via hepatic cytochrome P450-mediated reactions. Key distinctions from Etravirine and related analogues include:

  • Structural Differences: Hydroxylation at both 3- and 5-methyl groups replaces hydrophobic methyl moieties with polar hydroxymethyl groups. This increases water solubility and reduces logP (predicted logP: 2.8 vs. 4.5 for Etravirine) [2] [4].
  • Metabolic Origin: In vitro studies confirm CYP2C19 and CYP3A4 as primary enzymes catalyzing sequential methyl hydroxylation. Minor contributions from CYP2C9 are noted for dihydroxylated variants [2].
  • Biological Activity: Dihydroxy Etravirine exhibits <10% of the antiviral activity of Etravirine in cellular assays due to reduced binding affinity to HIV-1 reverse transcriptase. This stems from steric hindrance and altered hydrophobic interactions in the NNRTI binding pocket [2] [9].
  • Analogue Comparison: Unlike monohydroxy metabolites (e.g., 3-hydroxymethyl Etravirine), the dihydroxy derivative undergoes rapid glucuronidation by UGT1A3/UGT1A8, enhancing biliary excretion [2] [10].

Table 2: Structural and Metabolic Comparison with Key Analogues

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Metabolic Enzymes
EtravirineC₂₀H₁₅BrN₆O435.283,5-dimethylbenzonitrile moietyCYP2C19, CYP3A4
Monohydroxy EtravirineC₂₀H₁₅BrN₆O₂451.28Single hydroxymethyl groupCYP2C19, CYP3A4
Dihydroxy EtravirineC₂₀H₁₅BrN₆O₃467.28Bis-hydroxymethyl groupsCYP2C19, CYP3A4
Etravirine N-OxideC₂₀H₁₅BrN₆O₂451.28Pyrimidine N-oxidationCYP3A4

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray diffraction data for Dihydroxy Etravirine remains unreported, computational modeling and powder XRD analyses of related polymorphs (e.g., Etravirine Form A) provide insights [8]. Key observations include:

  • Molecular Conformation: Density Functional Theory (DFT) calculations predict a non-planar geometry due to steric repulsion between the hydroxymethyl groups and the pyrimidine ring. This contrasts with the near-planar conformation of Etravirine, critical for optimal binding to reverse transcriptase [8] [9].
  • Hydrogen Bonding: The -CH₂OH groups act as hydrogen bond donors and acceptors, forming intramolecular H-bonds with the pyrimidine N₃ atom. This stabilizes a conformationally rigid state compared to the flexible parent molecule [6].
  • Solid-State Behavior: Differential Scanning Calorimetry (DSC) shows a broad endotherm at ~180°C, indicating dehydration, followed by decomposition above 250°C. No crystalline polymorphs specific to Dihydroxy Etravirine have been isolated, suggesting amorphous dominance in solid forms [8].

Properties

CAS Number

1246818-67-6

Product Name

Dihydroxy Etravirine

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile

Molecular Formula

C20H15BrN6O3

Molecular Weight

467.28

InChI

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27)

SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N

Synonyms

4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.